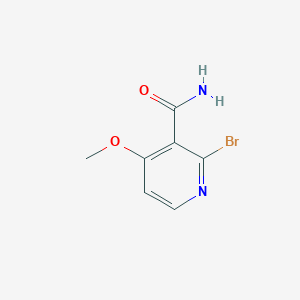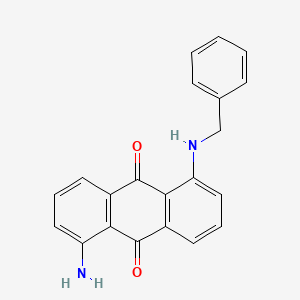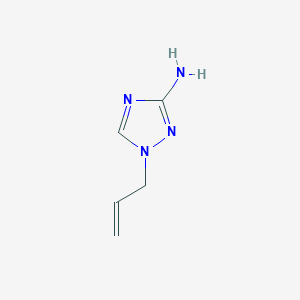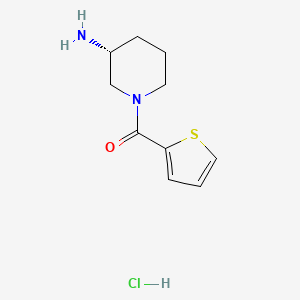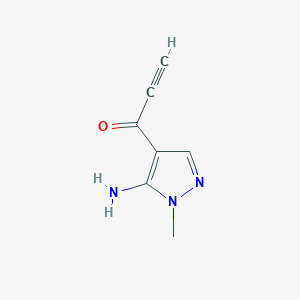
1-(5-Amino-1-methyl-1H-pyrazol-4-YL)prop-2-YN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-1-methyl-1H-pyrazol-4-YL)prop-2-YN-1-one is a heterocyclic compound featuring a pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-1-methyl-1H-pyrazol-4-YL)prop-2-YN-1-one typically involves the reaction of 1-methyl-5-amino-pyrazole with propargyl bromide under basic conditions . The reaction is carried out in a solvent such as ethanol, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of catalysts and advanced purification methods like high-performance liquid chromatography (HPLC) further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-1-methyl-1H-pyrazol-4-YL)prop-2-YN-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can be oxidized to form corresponding oxides, which may exhibit different biological activities.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like alkyl halides and acyl chlorides in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Cyclization: Cyclization reactions often require acidic or basic catalysts and are conducted under reflux conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, oxides, and fused heterocyclic compounds .
Scientific Research Applications
1-(5-Amino-1-methyl-1H-pyrazol-4-YL)prop-2-YN-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: It is employed in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-Amino-1-methyl-1H-pyrazol-4-YL)prop-2-YN-1-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
1-Phenyl-3-methyl-5-aminopyrazole: This compound shares a similar pyrazole core but differs in its substitution pattern.
5-Amino-1H-pyrazolo[4,3-b]pyridine: Another pyrazole derivative with significant biological activity.
Uniqueness: 1-(5-Amino-1-methyl-1H-pyrazol-4-YL)prop-2-YN-1-one is unique due to its propargyl group, which imparts distinct reactivity and biological properties. This makes it a valuable scaffold for the development of novel compounds with diverse applications .
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1-(5-amino-1-methylpyrazol-4-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C7H7N3O/c1-3-6(11)5-4-9-10(2)7(5)8/h1,4H,8H2,2H3 |
InChI Key |
YHKOXFMHRRKTNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)C#C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate](/img/structure/B13146560.png)
![2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole](/img/structure/B13146567.png)
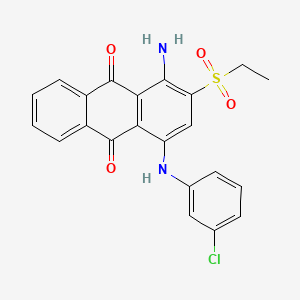
![methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate](/img/structure/B13146579.png)
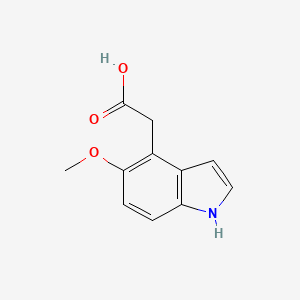
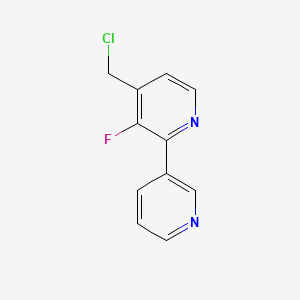
![N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B13146600.png)
